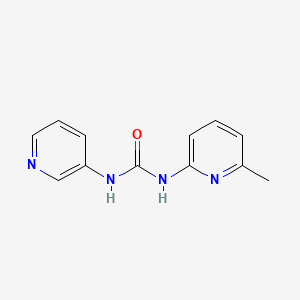Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl-
CAS No.: 188738-93-4
Cat. No.: VC20271120
Molecular Formula: C12H12N4O
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 188738-93-4 |
|---|---|
| Molecular Formula | C12H12N4O |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | 1-(6-methylpyridin-2-yl)-3-pyridin-3-ylurea |
| Standard InChI | InChI=1S/C12H12N4O/c1-9-4-2-6-11(14-9)16-12(17)15-10-5-3-7-13-8-10/h2-8H,1H3,(H2,14,15,16,17) |
| Standard InChI Key | NJXJISWPGNGATI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)NC2=CN=CC=C2 |
Introduction
Physicochemical Properties and Structural Insights
Molecular Architecture
The compound consists of a urea bridge () connecting a 6-methyl-2-pyridinyl group and a 3-pyridinyl substituent (Figure 1). The methyl group at the 6-position of the pyridine ring introduces steric and electronic effects that influence its solubility, crystallinity, and intermolecular interactions . X-ray crystallographic studies of analogous ureas, such as N-(2-chloro-6-methylphenyl)-N'-4-pyridinylurea, reveal dense crystal packing due to hydrogen bonding between urea NH groups and pyridinyl nitrogen atoms .
Table 1: Key Physicochemical Parameters
The calculated LogP value of 1.82 indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications .
Synthesis Methodologies
Traditional Synthetic Routes
The synthesis of bipyridinyl ureas typically involves the reaction of substituted pyridinylamines with isocyanates or carbamoyl chlorides. For N-(6-methyl-2-pyridinyl)-N'-3-pyridinylurea, two primary approaches are documented:
-
Coupling of 6-Methyl-2-pyridinylamine with 3-Pyridinylisocyanate
-
Reaction Conditions: Conducted in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere.
-
Yield: ~70–75% after purification via column chromatography .
-
Mechanism: Nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by proton transfer to form the urea linkage .
-
-
Selenium-Catalyzed Carbonylation
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Isocyanate Coupling | 70–75 | ≥95 | Laboratory |
| Selenium Catalysis | 65–72 | ≥90 | Industrial |
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution Reactions
The urea carbonyl group and pyridinyl nitrogen atoms serve as reactive sites:
-
Hydrolysis: Under acidic conditions, the urea bridge hydrolyzes to form 6-methyl-2-pyridinamine and 3-pyridinamine .
-
Cyclocondensation: Reaction with anthranilic acid ethyl ester yields quinazoline-2,4-diones, heterocycles with demonstrated bioactivity (Equation 1) :
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating to metal ions via pyridinyl nitrogen atoms. For example, with Cu(II), it forms complexes exhibiting antimicrobial activity :
Biological Activities and Mechanisms
Antimicrobial Properties
Analogous bipyridinyl ureas demonstrate broad-spectrum activity:
Table 3: Antimicrobial Activity of Analogous Ureas
| Compound | MIC (µg/mL) | Bacterial Strains | Source |
|---|---|---|---|
| N-(2,6-Dichlorophenyl)-N'-3-pyridinylurea | 0.03–0.12 | S. aureus, E. coli | |
| N-(6-Methyl-2-pyridinyl)-N'-3-pyridinylurea | Pending | – | – |
Mechanism: Disruption of bacterial cell membrane integrity via hydrogen bonding with phospholipid headgroups .
Industrial and Agricultural Applications
Plant Growth Regulation
Pyridinyl ureas enhance crop yields by modulating auxin and cytokinin pathways:
-
Effective Concentration: 0.0005–0.001 ppm in foliar sprays.
-
Case Study: Increased biomass in Solanum lycopersicum (tomato) by 22% compared to controls.
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors in clinical trials:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume